AMG 337 is a synthetic, small-molecule inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It belongs to the class of triazolopyridine-naphthyridinones and is designed to specifically target the ATP-binding site of MET. [, ] AMG 337 is being investigated for its potential as an anticancer agent due to MET's role in tumor growth, invasion, and metastasis. []
AMG 337 comprises a triazolopyridine core fused to a naphthyridinone scaffold. [] A chiral (R)-ethyl group is attached to the triazolopyridine moiety, and a 2-methoxyethoxy substituent is present on the naphthyridinone ring. [] The precise spatial arrangement of these groups is crucial for its activity and selectivity.
AMG 337 has demonstrated potent and selective in vitro inhibition of MET kinase activity, with nanomolar potency. [] It exhibits favorable pharmacokinetic properties in preclinical studies, leading to significant inhibition of MET phosphorylation in vivo. [] Moreover, AMG 337 shows robust antitumor activity in MET-dependent mouse xenograft models, indicating its potential as a therapeutic agent for MET-driven cancers. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: